molecular formula C7H10N2O2 B1274631 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid CAS No. 957129-38-3

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1274631
CAS No.: 957129-38-3
M. Wt: 154.17 g/mol
InChI Key: MFNJGDMJKJLUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GPR109 receptor agonist-2 is a compound that targets the hydroxycarboxylic acid receptor 2, also known as GPR109A. This receptor is a G-protein-coupled receptor that is activated by nicotinic acid and butyrate. GPR109 receptor agonist-2 has been studied for its potential therapeutic effects in various diseases, including cardiovascular diseases, metabolic disorders, and inflammatory conditions .

Biochemical Analysis

Biochemical Properties

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit D-amino acid oxidase (DAO), protecting cells from oxidative stress induced by D-Serine . This interaction is crucial as it helps in preventing formalin-induced tonic pain. The compound’s ability to inhibit specific enzymes highlights its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of D-amino acid oxidase (DAO) reduces oxidative stress in cells, thereby protecting them from damage . This protective effect is vital for maintaining cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through enzyme inhibition. By binding to the active site of D-amino acid oxidase (DAO), it prevents the enzyme from catalyzing reactions that produce harmful oxidative byproducts . This inhibition not only protects cells from oxidative damage but also modulates gene expression related to oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of D-amino acid oxidase (DAO), resulting in long-term protection against oxidative stress . The stability and degradation rate of the compound can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits D-amino acid oxidase (DAO) without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including potential damage to liver and kidney tissues. These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as D-amino acid oxidase (DAO), influencing metabolic flux and metabolite levels . The compound’s inhibition of DAO affects the metabolism of D-amino acids, leading to changes in cellular oxidative stress levels and overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites to exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell determines its ability to interact with target enzymes and proteins, thereby influencing its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GPR109 receptor agonist-2 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of GPR109 receptor agonist-2 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

GPR109 receptor agonist-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures and under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of GPR109 receptor agonist-2 may yield oxidized derivatives with different functional groups, while reduction may produce reduced forms with altered chemical properties .

Properties

IUPAC Name

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-5-4(2)6(7(10)11)9-8-5/h3H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNJGDMJKJLUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901245494
Record name 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957129-38-3
Record name 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957129-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.